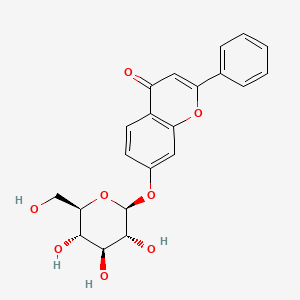

7-Hydroxyflavone-beta-D-glucoside

説明

Historical Context and Discovery

The historical development of knowledge regarding this compound emerges from the broader context of flavonoid research, which has progressed significantly since the early recognition of these compounds in plant systems. The systematic study of flavone glycosides gained momentum through advances in analytical chemistry and separation techniques that enabled the isolation and characterization of individual compounds from complex plant extracts.

Research conducted using cultured plant cells of Eucalyptus perriniana and Phytolacca americana demonstrated the regioselective glycosylation of hydroxyflavones, with 7-hydroxyflavone showing particularly efficient conversion to its corresponding glucoside. These investigations revealed that Phytolacca americana cells achieved glucosylation of 7-hydroxyflavone to produce flavone 7-O-beta-D-glucopyranoside in yields reaching 61 percent, representing the highest conversion efficiency among the hydroxyflavones tested.

Microbial transformation studies have contributed significantly to understanding the formation pathways of 7-hydroxyflavone derivatives. Research utilizing Aspergillus niger strains demonstrated the biotransformation of 7-hydroxyflavanone to 7-hydroxyflavone through dehydrogenation reactions, providing insights into the enzymatic processes that can lead to flavone glucoside formation. Additional investigations using Streptomyces fulvissimus revealed the capacity for microbial hydroxylation of flavone substrates, expanding the understanding of biosynthetic pathways available for flavone modification.

The identification and characterization of this compound has been facilitated by advances in spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods have enabled researchers to confirm the structural identity and stereochemical configuration of the compound, establishing its beta-D-glucopyranose linkage at the 7-position.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows established conventions for glycosylated flavonoid compounds. The compound is officially designated as 2-phenyl-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative systematic names include 2-Phenyl-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one.

The compound possesses Chemical Abstracts Service registry number 71802-05-6, providing unique identification within chemical databases. Additional synonymous designations include 7-beta-D-glucosyloxyflavone and this compound, reflecting common naming conventions used in scientific literature.

Table 1: Chemical Properties of this compound

The structural configuration of this compound consists of the flavone backbone with a hydroxyl group positioned at carbon-7 of the A-ring, which serves as the attachment site for the beta-D-glucopyranose unit. The glycosidic linkage occurs through an oxygen bridge, classified as an O-glycosidic bond, specifically beta-1-O-linkage based on the stereochemical orientation of the anomeric carbon.

The compound belongs to the broader chemical classification of flavonoid 7-O-glycosides, which represent phenolic compounds containing a flavonoid moiety O-glycosidically linked to carbohydrate units at the C7-position. This classification distinguishes it from other glycosylation patterns such as C-glycosides, where the sugar moiety is directly attached to the flavonoid carbon framework through carbon-carbon bonds.

Position in Flavonoid Taxonomy

Within the comprehensive taxonomy of flavonoid compounds, this compound occupies a specific hierarchical position that reflects both its structural characteristics and biosynthetic origins. The flavonoid classification system recognizes twelve major subclasses based on chemical structures, with flavones representing one of the six subclasses of primary dietary significance.

Flavones are distinguished from other flavonoid subclasses by their 2-phenylchromen-4-one backbone structure, which differs from flavonols through the absence of a 3-hydroxyl group, and from flavanones by the presence of a double bond between carbons 2 and 3 in the C-ring. The classification hierarchy places this compound within the flavone subclass, specifically categorized as a hydroxyflavone due to the presence of the 7-hydroxyl functional group.

The glycosylation pattern further refines the taxonomic position of this compound within the flavone 7-O-beta-D-glucoside category. This classification reflects the specific attachment of the glucose moiety at the 7-position through beta-glycosidic linkage. Research has demonstrated that flavones such as quercetin, hesperetin, and naringenin undergo preferential glucosylation at their 3- and 7-positions when subjected to biotransformation with cultured plant cells, indicating the biological significance of these specific glycosylation sites.

Table 2: Taxonomic Classification of this compound

| Taxonomic Level | Classification | Distinguishing Features |

|---|---|---|

| Chemical Class | Flavonoids | C6-C3-C6 carbon framework |

| Subclass | Flavones | 2-phenylchromen-4-one backbone |

| Functional Group | Hydroxyflavones | Hydroxyl substitution at carbon-7 |

| Glycosylation Type | 7-O-beta-D-glucosides | Beta-glucose attachment at 7-position |

| Linkage Specificity | O-glycosides | Oxygen-mediated glycosidic bond |

The position of this compound within flavonoid taxonomy also reflects its relationship to other structurally related compounds. Comparative analysis reveals similarities with other hydroxyflavone glucosides, including 3-hydroxyflavone glucoside, 5-hydroxyflavone glucoside, and 6-hydroxyflavone glucoside. Research has shown that cultured plant cells demonstrate regioselectivity in glycosylation reactions, with 3- and 7-hydroxyflavones achieving higher glucosylation yields compared to 5- and 6-hydroxyflavones.

The taxonomic classification system also recognizes the distinction between different stereochemical configurations of glycosidic linkages. The beta-configuration of the glucose attachment in this compound distinguishes it from potential alpha-linked isomers, with beta-linkages representing the predominant configuration found in naturally occurring flavonoid glycosides.

Comparative studies with related flavonoid compounds have revealed that the this compound shares structural similarities with flavanone 7-O-glucosides, such as 7-hydroxyflavanone beta-D-glucopyranoside. However, the taxonomic distinction remains clear due to the different oxidation states of the C-ring, with flavones containing the characteristic double bond absent in flavanones.

特性

CAS番号 |

71802-05-6 |

|---|---|

分子式 |

C21H20O8 |

分子量 |

400.38 |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that 7-hydroxyflavone-beta-D-glucoside exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, such as HCT116 colon cancer cells, with a notable reduction in cell viability at lower concentrations compared to its aglycone counterpart, apigenin . This suggests a potential for developing it as a chemotherapeutic agent.

1.2 Antifungal Activity

The compound has demonstrated antifungal activity against various strains of Candida spp., displaying a rapid disruption of membrane integrity. The mechanism involves the inhibition of reactive oxidative species, which is critical for the antifungal action observed in experimental assays .

Bioavailability and Solubility Enhancement

2.1 Inclusion Complex Formation

Studies have explored the formation of inclusion complexes between this compound and cyclodextrins (e.g., beta-cyclodextrin). These complexes enhance the solubility and stability of the flavonoid, potentially increasing its bioavailability when administered orally. This is crucial for maximizing therapeutic effects .

Mechanistic Insights

3.1 Interaction with Biological Targets

this compound has been shown to interact with various biological targets, including nuclear receptors like NR4A1 (Nur77). Binding studies indicate that hydroxyflavones can modulate receptor activities, which may contribute to their therapeutic effects in conditions like cancer and inflammation .

Enzymatic Synthesis and Structural Studies

4.1 Synthesis via Glycosylation

The enzymatic synthesis of this compound has been investigated using glycosyltransferases. This process not only facilitates the production of this compound but also allows for the exploration of its derivatives with enhanced biological activities .

4.2 Structural Characterization

Advanced techniques such as NMR spectroscopy have been employed to study the structural characteristics of this compound and its interactions within inclusion complexes. Understanding these interactions is essential for optimizing formulations that enhance its therapeutic potential .

Case Studies and Research Findings

類似化合物との比較

Comparison with Structurally Similar Flavonoid Glucosides

Flavonoid glucosides exhibit diverse biological activities influenced by their substitution patterns and sugar moieties. Below is a comparative analysis of 7-hydroxyflavone-beta-D-glucoside and related compounds:

Structural and Functional Differences

Key Comparative Insights

Sugar Moiety and Bioavailability

- Glucoside vs. Glucuronide : Glucuronides (e.g., luteolin 7-glucuronide) generally exhibit higher water solubility than glucosides due to the acidic glucuronic acid group, enhancing their bioavailability in physiological systems .

- Uptake Specificity : this compound’s β-D-glucoside moiety facilitates cellular uptake via glucose transporters, a trait shared with calycosin 7-glucoside but distinct from glucuronides, which rely on organic anion transporters .

Substituent-Driven Bioactivity

- Hydroxyl and Methoxy Groups :

- The 7-OH group in this compound is critical for its interaction with miR-214, whereas the 6-OCH₃ in hispidulin 7-glucoside enhances blood-brain barrier permeability, favoring neuroprotective effects .

- Calycosin 7-glucoside’s 4'-OCH₃ group (isoflavone structure) contributes to estrogenic activity, absent in 7-hydroxyflavone derivatives .

Target Specificity

- This compound uniquely targets miR-214-TRAF3 mRNA in osteoclasts, demonstrating mechanistic specificity compared to broad-spectrum antioxidants like luteolin 7-glucuronide .

- In contrast, calycosin 7-glucoside modulates NF-κB signaling in inflammation, a pathway less associated with 7-hydroxyflavone derivatives .

This compound in Drug Discovery

- Virtual Screening: Ranked third (OC-3) in a virtual screening model targeting miR-214, outperforming other flavonoids like naringenin-7-O-glucuronide (OC-6) due to its optimal binding affinity .

- Mechanistic Validation : In vitro studies confirm its ability to reduce osteoclast activation by 60% at 10 µM, linked to TRAF3 mRNA stabilization .

Comparative Pharmacokinetics

- Metabolism : Unlike glucuronides, which undergo rapid hepatic conjugation, glucosides like this compound exhibit slower metabolism, prolonging their therapeutic window .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Hydroxyflavone-beta-D-glucoside with high purity?

- Methodological Answer : Synthesis typically involves glycosylation of 7-Hydroxyflavone using protected β-D-glucose donors under controlled pH and temperature. Purification is achieved via reverse-phase HPLC, followed by lyophilization. Critical parameters include reaction time (12-24 hours at 25–40°C) and protecting group selection (e.g., acetyl or benzyl) to minimize side products. Purity validation requires ≥95% by HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (MS) for molecular confirmation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm glycosidic linkage (e.g., β-anomeric proton signal at δ 4.8–5.2 ppm) and flavonoid aglycone structure.

- MS : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 449.1084 for C₂₁H₂₀O₁₀).

- IR : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups.

Cross-reference data with literature or phyproof® reference standards for validation .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to its ability to dissolve polar glycosides. For biological assays, dilute in aqueous buffers (e.g., PBS, pH 7.4) with <1% DMSO to avoid cytotoxicity. Solubility thresholds should be confirmed via UV-Vis spectrophotometry at 280 nm, with serial dilutions tested for stability over 24 hours .

Advanced Research Questions

Q. How does this compound modulate miR-214 activity in osteoclasts, and what experimental models validate this mechanism?

- Methodological Answer : The compound targets miR-214-TRAF3 mRNA interactions, inhibiting osteoclast activation. Validate using:

- In vitro : Transfect osteoclast precursors with miR-214 mimics/inhibitors and measure TRAF3 expression via qPCR and Western blot.

- In vivo : Administer the compound (10–50 mg/kg/day) to ovariectomized mice and assess bone density via micro-CT.

- Luciferase assays : Clone TRAF3 3'UTR into reporter vectors to confirm miR-214 binding disruption .

Q. What strategies address discrepancies in bioavailability data across different in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Compare oral vs. intravenous administration in rodents, using LC-MS/MS to quantify plasma concentrations.

- Tissue distribution studies : Track compound levels in bone marrow, liver, and kidneys.

- Metabolite identification : Use UPLC-QTOF-MS to detect glucuronidated or sulfated metabolites that may affect bioactivity .

Q. How to design experiments to differentiate off-target effects from specific miRNA interactions?

- Methodological Answer :

- CRISPR/Cas9 knockout : Generate miR-214⁻/⁻ cell lines and assess whether the compound’s effects persist.

- RNA-seq profiling : Compare transcriptomic changes in treated vs. untreated cells to identify non-miRNA targets.

- Dose-response curves : Validate specificity by correlating miR-214 inhibition (IC₅₀) with phenotypic outcomes (e.g., osteoclast apoptosis) .

Q. What statistical approaches are critical for analyzing dose-dependent effects in osteogenesis assays?

- Methodological Answer :

- ANOVA with post-hoc tests : Compare multiple doses (e.g., 1–100 µM) on alkaline phosphatase activity or mineralization (Alizarin Red staining).

- EC₅₀ calculation : Use nonlinear regression models (e.g., GraphPad Prism) to determine potency.

- Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect sizes with α = 0.05 .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s pro-osteogenic vs. anti-osteoclastic effects?

- Methodological Answer :

- Cell-type specificity : Test the compound on isolated osteoblasts vs. osteoclasts under identical conditions.

- Pathway enrichment analysis : Use KEGG/GO databases to identify divergent signaling pathways (e.g., Wnt/β-catenin for osteogenesis vs. RANKL for osteoclastogenesis).

- Co-culture models : Simulate bone remodeling by culturing osteoblasts and osteoclasts together, measuring crosstalk cytokines (e.g., OPG/RANKL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。